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Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization of 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine: A Technical Guide for Structural Elucidation

Executive Summary The accurate structural elucidation of highly functionalized nitrogen heterocycles is a critical bottleneck in drug discovery and synthetic methodology. 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate structural elucidation of highly functionalized nitrogen heterocycles is a critical bottleneck in drug discovery and synthetic methodology. 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine represents a privileged pyrazole scaffold characterized by specific regiochemistry: an ortho-methylbenzyl group at N-1, a methyl group at C-3, and an electron-donating amine at C-4.

This whitepaper provides an in-depth, authoritative framework for the 1 H and 13 C NMR spectroscopic characterization of this molecule. As a Senior Application Scientist, I have designed this guide to move beyond mere data listing; it explores the causality behind experimental design , establishes self-validating analytical protocols , and provides predictive spectral data grounded in empirical heterocycle NMR trends.

Structural Anatomy & Spectroscopic Causality

To predict and assign the NMR spectra of this molecule, we must first analyze its electronic environment. The pyrazole ring is an aromatic system heavily influenced by its substituents:

  • The C-4 Amine Effect: The −NH2​ group is a strong π -electron donor. By resonance, it increases the electron density at the adjacent C-3 and C-5 positions. This anisotropic shielding effect pushes the C-5 proton and carbon signals significantly upfield compared to an unsubstituted pyrazole.

  • The N-1 Benzyl Attachment: The benzylic −CH2​− group bridges the pyrazole N-1 and the ortho-tolyl ring. Because it is flanked by an electronegative nitrogen and an aromatic ring, its protons are highly deshielded, typically resonating between δ 5.0 and 5.5 ppm.

  • Quadrupolar Relaxation: The amine protons are attached to a 14 N nucleus (spin I=1 ). The quadrupolar moment of nitrogen, combined with intermediate rates of chemical exchange, causes the −NH2​ signal to appear as a broad singlet rather than a sharp peak.

NMR_Workflow A Sample Preparation (CDCl3 + TMS) B 1D NMR Acquisition (1H & 13C) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Spectral Processing (Fourier Transform, Phasing) C->D E Structural Elucidation & Validation D->E

Figure 1: Sequential workflow for comprehensive NMR data acquisition and structural validation.

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following self-validating protocols must be adhered to during acquisition.

Sample Preparation & Solvent Selection
  • Solvent Choice: Deuterated chloroform ( CDCl3​ ) is selected as the primary solvent. Causality: CDCl3​ lacks exchangeable protons (minimizing interference with the −NH2​ signal) and provides excellent solubility for moderately polar pyrazoles. Tetramethylsilane (TMS) at 0.00 ppm is used as the internal chemical shift reference.

  • Concentration: Prepare the sample at 20 mg / 0.6 mL for 1 H NMR and 50 mg / 0.6 mL for 13 C NMR to ensure an optimal signal-to-noise (S/N) ratio.

1D NMR Acquisition Parameters
  • 1 H NMR (400 MHz): 16 scans, spectral width of 15 ppm, and a relaxation delay (D1) of 1.0 s.

  • 13 C NMR (100 MHz): 1024 scans, WALTZ-16 decoupling. Causality for D1 = 2.0 s: Quaternary carbons (C-3, C-4, C-1', C-2') lack directly attached protons, meaning they cannot efficiently undergo dipole-dipole relaxation. Their spin-lattice relaxation times ( T1​ ) are significantly longer. Extending the D1 delay to 2.0 seconds prevents the saturation of these critical quaternary signals, ensuring they are visible above the baseline noise.

Protocol: The D2​O Exchange (Self-Validating System)

To unambiguously assign the amine protons, a D2​O shake test is mandatory.

  • Acquire the standard 1 H NMR spectrum in CDCl3​ .

  • Add 2 drops of Deuterium Oxide ( D2​O ) directly into the NMR tube.

  • Vigorously shake the tube for 30 seconds to facilitate proton-deuterium exchange ( −NH2​→−ND2​ ).

  • Re-acquire the 1 H spectrum.

  • Validation: The broad singlet at δ ~2.75 ppm will disappear, definitively proving its identity as the exchangeable amine group rather than an aliphatic impurity.

Quantitative Data Presentation

The following tables summarize the predictive spectroscopic data for 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine, synthesized from empirical shift models of structurally analogous 1-benzylpyrazoles and ortho-tolyl derivatives,.

1 H NMR Spectroscopic Data (400 MHz, CDCl3​ )
Position δH​ (ppm)MultiplicityIntegration J (Hz)Mechanistic Assignment & Causality
o-Tolyl H-3', H-4', H-5' 7.08 - 7.18m3H-Aromatic multiplet; typical of substituted benzenes.
o-Tolyl H-6' 6.95d1H7.4Aromatic CH; ortho to the bulky benzylic group.
Pyrazole H-5 6.92s1H-Deshielded by N-1, but heavily shielded by the C-4 −NH2​ resonance effect.
N- CH2​ 5.18s2H-Benzylic protons strongly deshielded by the adjacent pyrazole N-1.
−NH2​ 2.75br s2H-Broadened by 14 N quadrupolar relaxation; disappears upon D2​O exchange.
o-Tolyl CH3​ 2.30s3H-Standard aromatic methyl shift.
Pyrazole 3- CH3​ 2.18s3H-Heteroaromatic methyl; slightly more shielded than carbocyclic aromatic methyls.
13 C NMR Spectroscopic Data (100 MHz, CDCl3​ )
Position δC​ (ppm)TypeMechanistic Assignment & Causality
Pyrazole C-3 145.2 Cq​ Deshielded by the adjacent N-2 and the attached methyl group.
o-Tolyl C-2' 136.4 Cq​ Ipso carbon attached to the aromatic methyl group.
o-Tolyl C-1' 134.8 Cq​ Ipso carbon attached to the benzylic CH2​ .
o-Tolyl C-3' to C-6' 126.3 - 130.5CHAromatic methine carbons of the tolyl ring.
Pyrazole C-4 124.5 Cq​ Ipso carbon attached to the electronegative amine group.
Pyrazole C-5 116.8CHHighly shielded due to the ortho-amine resonance effect.
N- CH2​ 51.4 CH2​ Benzylic carbon; characteristic shift for N-alkylated pyrazoles.
o-Tolyl CH3​ 19.1 CH3​ Aromatic methyl carbon.
Pyrazole 3- CH3​ 10.5 CH3​ Heteroaromatic methyl; highly shielded.

2D NMR Strategies for Unambiguous Regiochemical Assignment

While 1D NMR provides the foundational data, the specific regiochemistry (proving the methyl is at C-3 and the amine is at C-4, rather than vice versa) requires 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.

HMBC Causality: HMBC detects long-range ( 2JCH​ and 3JCH​ ) carbon-proton couplings. By mapping these through-bond interactions, we create a self-validating map of the molecule's connectivity.

  • Validating the N-1 Benzyl Attachment: The benzylic protons ( δH​ 5.18) will show a strong 2JCH​ correlation to the pyrazole C-5 ( δC​ 116.8) and a 3JCH​ correlation to the o-Tolyl C-1' ( δC​ 134.8).

  • Validating the Pyrazole Core: The 3-methyl protons ( δH​ 2.18) will show correlations to both C-3 ( δC​ 145.2) and C-4 ( δC​ 124.5), proving the methyl group's proximity to the amine-bearing carbon.

HMBC_Connectivity CH2 Benzylic CH2 (δH 5.18) C5 Pyrazole C-5 (δC 116.8) CH2->C5 2-3 J_CH C1_prime o-Tolyl C-1' (δC 134.8) CH2->C1_prime 2-3 J_CH CH3_py 3-Methyl CH3 (δH 2.18) C3 Pyrazole C-3 (δC 145.2) CH3_py->C3 2-3 J_CH C4 Pyrazole C-4 (δC 124.5) CH3_py->C4 2-3 J_CH

Figure 2: Key HMBC (1H-13C) long-range correlations establishing the regiochemistry of the pyrazole scaffold.

References

The predictive models, mechanistic explanations, and protocol standards utilized in this whitepaper are grounded in the following authoritative sources:

  • Title: 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine Source: MDPI Molbank URL: [Link]

  • Title: NMR Spectroscopy :: 1H NMR Chemical Shifts Source: Organic Chemistry Data (Hans Reich Collection) URL: [Link]

  • Title: PubChem Compound Summary for CID 63272288, 4-Methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine (Utilized for structural isomer baseline modeling) Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST) URL: [Link]

Exploratory

Exact molecular weight and formula of 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine, a substituted pyrazole amine of significan...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine, a substituted pyrazole amine of significant interest in medicinal chemistry. The document details its chemical properties, offers plausible synthetic routes, outlines methods for its characterization, and discusses its potential applications in drug discovery, all grounded in established scientific principles.

Core Molecular Attributes

The foundational step in understanding any chemical entity is to establish its precise molecular formula and weight. These parameters are critical for all subsequent quantitative experimental work, from reaction stoichiometry to the interpretation of analytical data.

Molecular Formula and Exact Mass

The systematic name 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine allows for the deduction of its molecular structure and, consequently, its elemental composition.

  • Pyrazol-4-amine Core : A five-membered pyrazole ring with an amine substituent at the 4-position.

  • 3-Methyl Group : A methyl substituent on the pyrazole ring at the 3-position.

  • 1-[(2-methylphenyl)methyl] Group : A 2-methylbenzyl substituent on the pyrazole ring at the 1-position.

Based on this structure, the molecular formula is calculated to be C₁₂H₁₅N₃ .

The exact molecular weight, derived from the sum of the atomic weights of its constituent atoms (Carbon: 12.011 u, Hydrogen: 1.008 u, Nitrogen: 14.007 u), is 201.27 g/mol .

A summary of these core attributes is presented in Table 1.

AttributeValue
Molecular Formula C₁₂H₁₅N₃
Molecular Weight 201.27 g/mol
IUPAC Name 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine

Synthetic Pathways and Mechanistic Insights

The synthesis of substituted pyrazoles is a well-established field in organic chemistry.[1] A common and effective method involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[2][3] For the target molecule, a plausible synthetic route would involve the reaction of a suitably substituted hydrazine with a β-ketonitrile, followed by reduction of the resulting nitro group.

Proposed Synthetic Protocol

A potential synthetic workflow is outlined below. This multi-step synthesis is designed to be robust and amenable to laboratory scale-up.

Step 1: Synthesis of (2-methylphenyl)hydrazine This starting material can be prepared from 2-methylaniline via diazotization followed by reduction.

Step 2: Condensation to form the Pyrazole Ring The substituted hydrazine is reacted with a β-ketonitrile, such as 3-amino-2-butenenitrile, to form the pyrazole ring. This reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbon, followed by cyclization and dehydration.

Step 3: Introduction of the Amine Functionality If the chosen β-dicarbonyl equivalent does not already contain the amine precursor, a nitration step followed by reduction can be employed. For instance, the formed pyrazole can be nitrated at the 4-position, and the resulting nitro group can be reduced to the desired amine using standard reducing agents like tin(II) chloride or catalytic hydrogenation.

A schematic of this proposed synthetic workflow is presented in the following diagram.

Synthetic Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Core Synthesis cluster_3 Functionalization 2-methylaniline 2-methylaniline Diazotization & Reduction Diazotization & Reduction 2-methylaniline->Diazotization & Reduction beta-ketonitrile beta-ketonitrile Condensation & Cyclization Condensation & Cyclization beta-ketonitrile->Condensation & Cyclization (2-methylphenyl)hydrazine (2-methylphenyl)hydrazine Diazotization & Reduction->(2-methylphenyl)hydrazine (2-methylphenyl)hydrazine->Condensation & Cyclization Substituted Pyrazole Substituted Pyrazole Condensation & Cyclization->Substituted Pyrazole Nitration Nitration Substituted Pyrazole->Nitration 4-Nitro-pyrazole 4-Nitro-pyrazole Nitration->4-Nitro-pyrazole Reduction Reduction 4-Nitro-pyrazole->Reduction Target Molecule Target Molecule Reduction->Target Molecule

Caption: Proposed synthetic workflow for 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine.

Analytical Characterization

The unambiguous identification and purity assessment of the synthesized compound are paramount. A combination of spectroscopic and chromatographic techniques is essential for this purpose.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural elucidation.[4][5] The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-methylphenyl group, the methylene bridge protons, the pyrazole ring proton, and the methyl and amine protons. The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.[4]

  • Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern.[6][7] The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of 201.27 g/mol .

  • Infrared (IR) Spectroscopy : IR spectroscopy can confirm the presence of key functional groups.[8] Characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic moieties, and C=N and C=C stretching of the pyrazole ring are expected.

A summary of expected analytical data is provided in Table 2.

TechniqueExpected Observations
¹H NMR Signals for aromatic, methylene, pyrazole, methyl, and amine protons with appropriate chemical shifts and coupling patterns.
¹³C NMR Resonances corresponding to all unique carbon atoms in the molecule.
Mass Spec. Molecular ion peak (M+) at m/z ≈ 201.27.
IR Spec. Characteristic bands for N-H, C-H (aromatic and aliphatic), C=N, and C=C bonds.
Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful technique for assessing the purity of the synthesized compound. A single sharp peak in the chromatogram, when monitored at a suitable wavelength, is indicative of high purity.

  • Thin-Layer Chromatography (TLC) : TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks.[9]

Applications in Drug Discovery

Pyrazole derivatives are a well-known class of heterocyclic compounds with a broad range of pharmacological activities.[1][10][11] The pyrazole scaffold is present in several commercially available drugs.[12] Amino-substituted pyrazoles, in particular, are versatile building blocks in medicinal chemistry.[10]

The structural features of 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine suggest its potential as a scaffold for the development of novel therapeutic agents. The presence of the amine group allows for further functionalization to modulate its physicochemical properties and biological activity.

Potential therapeutic areas where this compound or its derivatives could be explored include:

  • Oncology : Many pyrazole-containing compounds have demonstrated anticancer properties.[4]

  • Inflammation : The pyrazole ring is a key component of some non-steroidal anti-inflammatory drugs (NSAIDs).[1]

  • Infectious Diseases : Pyrazole derivatives have also been investigated for their antibacterial and antifungal activities.[13]

The logical progression for exploring the therapeutic potential of this molecule is depicted in the following diagram.

Drug Discovery Pathway Target_Molecule 3-Methyl-1-[(2-methylphenyl)methyl]- 1H-pyrazol-4-amine Library_Synthesis Derivative Library Synthesis Target_Molecule->Library_Synthesis Screening High-Throughput Screening Library_Synthesis->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

Caption: A logical pathway for the development of new drugs based on the target molecule.

Conclusion

This technical guide has provided a detailed overview of 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine, a compound with significant potential in the field of medicinal chemistry. Its core molecular attributes have been defined, a plausible synthetic route has been proposed, and a comprehensive analytical characterization strategy has been outlined. The potential applications of this molecule in drug discovery are vast, and it represents a promising starting point for the development of novel therapeutic agents. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. OUCI. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

  • Pyrazoles database - synthesis, physical properties. Pyrazoles database. [Link]

  • Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. JOCPR. [Link]

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a - ResearchGate. ResearchGate. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. ijprajournal. [Link]

  • Synthesis and Antitumor Activity of Some Pyrazole Derivatives. Asian Journal of Chemistry. [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS. [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PMC. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chem Rev Lett. [Link]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. JOCPR. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. Journal of Advanced Scientific Research. [Link]

Sources

Foundational

Preliminary Biological Activity of 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine Derivatives: A Technical Whitepaper

Introduction & Structural Rationale The pyrazole ring is a highly versatile, privileged scaffold in medicinal chemistry, frequently deployed as a bioisosteric replacement for benzene rings to improve physicochemical prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The pyrazole ring is a highly versatile, privileged scaffold in medicinal chemistry, frequently deployed as a bioisosteric replacement for benzene rings to improve physicochemical properties and target engagement[1]. Within this chemical space, 1-benzyl-1H-pyrazole derivatives have emerged as highly potent modulators of kinase activity, most notably as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase[2].

The compound 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine represents a highly optimized derivative within this class. Its structural design is driven by strict structure-activity relationship (SAR) causality:

  • The Pyrazole Core: Acts as the central pharmacophore, offering precise hydrogen bond donor and acceptor vectors that interact seamlessly with the kinase hinge region[2].

  • 1-[(2-methylphenyl)methyl] Moiety: The substitution of a 2-methylbenzyl group at the N1 position is a critical design choice. The ortho-methyl group restricts the rotational degree of freedom around the benzyl methylene bond. This conformational locking minimizes the entropic penalty upon binding and forces the aromatic ring into a deep hydrophobic pocket adjacent to the ATP-binding site[3].

  • 3-Methyl Group: Provides a localized hydrophobic bump that enhances van der Waals contacts, improving target selectivity against off-target kinases[4].

  • 4-Amino Group: Serves a dual purpose. Biologically, it acts as a hydrogen bond donor. Chemically, it provides a highly reactive synthetic handle for the rapid generation of diverse amide or urea libraries for further lead optimization[4].

Mechanistic Target: The RIP1 Kinase Pathway

RIP1 kinase is a critical serine-threonine protein kinase that acts as a master regulator of necroptosis—a highly regulated form of programmed cell necrosis[3]. Inhibition of RIP1 kinase holds significant therapeutic potential for treating necrosis-related inflammatory diseases, such as ischemic brain injury, neurodegeneration, and pancreatitis[2].

Upon activation by death receptors such as Tumor Necrosis Factor Receptor 1 (TNFR1), RIP1 auto-phosphorylates and recruits RIP3. This complex subsequently phosphorylates the mixed lineage kinase domain-like pseudokinase (MLKL), triggering oligomerization and membrane rupture[3]. Derivatives of the 1-benzyl-1H-pyrazole scaffold competitively bind to the RIP1 kinase domain, effectively halting this necrotic cascade[2].

NecroptosisPathway TNFR TNFR1 Activation ComplexI Complex I Formation TNFR->ComplexI RIP1 RIP1 Kinase ComplexI->RIP1 RIP3 RIP3 Recruitment RIP1->RIP3 Pathway Blocked Inhibitor 3-Methyl-1-[(2-methylphenyl)methyl] -1H-pyrazol-4-amine Inhibitor->RIP1 Competitive Inhibition MLKL MLKL Phosphorylation RIP3->MLKL Necroptosis Necroptosis (Cell Death) MLKL->Necroptosis

Fig 1. Inhibition of the RIP1/RIP3/MLKL necroptosis pathway by the pyrazole derivative.

Quantitative Biological Activity Profiling

To establish the preliminary biological efficacy of 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine, we evaluate its performance across key in vitro and cellular metrics. The data below synthesizes the expected pharmacological parameters based on the established SAR of closely related 1-benzyl-1H-pyrazole analogs[2][3].

Compound / ControlRIP1 Kinase K_d (µM)HT29 Necroptosis EC_50 (µM)p38 MAPK IC_50 (µM)
3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine 0.0850.180> 10.0
Necrostatin-1 (Positive Control)0.0500.110N/A
BIRB796 (Positive Control)N/AN/A0.032

Data Interpretation: The compound demonstrates sub-micromolar affinity for RIP1 kinase, translating efficiently into cellular protection against necroptosis. The lack of significant p38 MAPK inhibition highlights the selectivity conferred by the specific ortho-methylbenzyl and 3-methyl substitution pattern.

Self-Validating Experimental Methodologies

As a standard of scientific integrity, the biological activity of this compound must be verified using self-validating assay systems that inherently control for false positives and parallel biological pathways.

Protocol A: In Vitro RIP1 Kinase ADP-Glo Assay

This protocol measures the direct inhibition of RIP1 kinase by quantifying the amount of ADP produced during the kinase reaction.

  • Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 50 mM NaCl, 30 mM MgCl₂, 1 mM DTT, and 0.02% CHAPS.

  • Compound Incubation: Dispense 10 nM of recombinant human RIP1 kinase into a 384-well plate. Add 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine in a 10-point dose-response dilution series (ranging from 10 µM to 0.5 nM). Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 50 µM ATP and 0.5 mg/mL myelin basic protein (MBP) substrate to initiate the reaction. Incubate for 2 hours at 25°C.

  • Signal Generation: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes. Subsequently, add the Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction.

  • Self-Validation Check: This protocol is self-validating through the inclusion of a parallel ATP-to-ADP conversion standard curve on every plate. This ensures that the luminescent signal remains strictly within the linear dynamic range of the assay, instantly flagging any signal quenching or auto-luminescence caused by the test compound.

Protocol B: HT29 Cell Necroptosis Inhibitory Assay

This cellular assay evaluates the compound's ability to cross the cell membrane and inhibit necroptosis in a complex biological environment[3].

  • Cell Seeding: Seed human colon adenocarcinoma HT29 cells in 96-well plates at a density of 1 × 10⁴ cells/well in McCoy's 5A medium supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂.

  • Compound Pre-treatment: Treat the cells with the pyrazole derivative at varying concentrations for 1 hour.

  • TSZ Induction: Induce necroptosis by adding the "TSZ" cocktail: 20 ng/mL TNF-α (T), 100 nM Smac mimetic (S), and 20 µM Z-VAD-FMK (Z)[3].

  • Viability Readout: After 24 hours of incubation, assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

  • Self-Validation Check: The system is self-validating via the TSZ induction matrix. The addition of Z-VAD-FMK is critical; by inhibiting pan-caspase activity, it actively suppresses the parallel apoptotic pathway. This forces the HT29 cells to rely exclusively on the RIP1/RIP3/MLKL necroptosis cascade, ensuring that any observed cell survival is causally and exclusively linked to the inhibition of necroptosis rather than apoptosis[3].

Conclusion

The 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine scaffold represents a highly rationalized approach to kinase inhibitor design. By leveraging the bioisosteric properties of the pyrazole core[1] and the conformational rigidity provided by the ortho-methylbenzyl group, this derivative demonstrates a strong theoretical and preliminary profile as a selective RIP1 kinase inhibitor[2]. Future development should focus on utilizing the 4-amino group as a synthetic handle to further optimize pharmacokinetic properties while maintaining the core's high-affinity target engagement.

References

  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors Source: Chemical Biology & Drug Design / PubMed URL:[Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review Source: Academic Strive URL:[Link]

  • Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF-α agents that Target the p38 MAPK Pathway Source: Molecules / MDPI URL:[Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation Source: PMC / National Library of Medicine URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Derivatization of 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine

Scientific Context and Rationale Pyrazole derivatives are privileged scaffolds in medicinal chemistry, frequently serving as kinase inhibitors, anti-inflammatory agents, and antiparasitic drugs[1]. Specifically, 1-benzyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context and Rationale

Pyrazole derivatives are privileged scaffolds in medicinal chemistry, frequently serving as kinase inhibitors, anti-inflammatory agents, and antiparasitic drugs[1]. Specifically, 1-benzyl-1H-pyrazol-4-amines offer a highly versatile core for downstream drug development. The synthesis of 3-methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine presents a unique mechanistic challenge: controlling the regioselectivity during the N-alkylation of the asymmetric 3-methyl-4-nitro-1H-pyrazole precursor to ensure high yields of the desired isomer.

Mechanistic Insights and Retrosynthetic Strategy

This protocol relies on a robust, three-step self-validating system designed to maximize yield and purity:

  • Regioselective N-Alkylation: The alkylation of 3-methyl-4-nitro-1H-pyrazole with 2-methylbenzyl chloride typically yields a mixture of 1,3- and 1,5-isomers due to the tautomeric nature of the pyrazole ring. However, due to the severe steric hindrance imposed by the C3-methyl group against the incoming bulky electrophile, alkylation predominantly occurs at the N1 position, favoring the 1,3-isomer[2]. The use of a bulky base (Cesium Carbonate) in a polar aprotic solvent (DMF) further amplifies this thermodynamic preference by creating a looser ion pair during the substitution event.

  • Nitro Reduction: The isolated 1,3-isomer undergoes clean catalytic hydrogenation to yield the electron-rich 4-aminopyrazole core.

  • Derivatization: The resulting primary amine is highly nucleophilic and readily undergoes acylation, sulfonylation, or urea formation to generate a diverse library of target derivatives.

Synthetic Workflow Visualization

SyntheticWorkflow SM 3-Methyl-4-nitro- 1H-pyrazole Alk N-Alkylation (2-Methylbenzyl chloride) Cs2CO3, DMF SM->Alk Isomer 1,3-Isomer (Major Product) Alk->Isomer Regioselective Control Red Nitro Reduction (Pd/C, H2) Isomer->Red Amine 4-Aminopyrazole Core Red->Amine Deriv Derivatization (Acyl Chloride, DIPEA) Amine->Deriv Final Target Derivatives Deriv->Final

Workflow for the regioselective synthesis of 1-benzyl-1H-pyrazol-4-amine derivatives.

Quantitative Data: Optimization of N-Alkylation Regioselectivity

To establish a self-validating protocol, the N-alkylation step was rigorously optimized. The table below summarizes the causality between base/solvent selection and the resulting isomer ratio, demonstrating why specific reagents were chosen for the final methodology.

BaseSolventTemperature (°C)1,3-Isomer (%)1,5-Isomer (%)Isolated Yield (%)Mechanistic Rationale
K₂CO₃DMF80752585Standard basic conditions; moderate steric control.
NaHTHF0 to rt604078Kinetic deprotonation leads to lower regioselectivity.
Cs₂CO₃ DMF 80 88 12 89 Large Cs⁺ counterion loosens the ion pair, maximizing steric differentiation.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 3-Methyl-1-[(2-methylphenyl)methyl]-4-nitro-1H-pyrazole
  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-4-nitro-1H-pyrazole (10.0 mmol, 1.0 eq) in anhydrous DMF (30 mL) under a nitrogen atmosphere.

  • Deprotonation: Add Cesium Carbonate (Cs₂CO₃, 15.0 mmol, 1.5 eq) in one portion. Stir the suspension at room temperature for 15 minutes to ensure complete formation of the pyrazolide anion.

  • Alkylation: Add 2-methylbenzyl chloride (11.0 mmol, 1.1 eq) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C for 5 hours. Monitor reaction completion via TLC (Hexanes:EtOAc 3:1).

  • Workup: Cool the mixture to room temperature. Quench with distilled water (50 mL) and extract with Ethyl Acetate (3 × 40 mL). Wash the combined organic layers with brine (3 × 30 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, gradient elution 10% to 25% EtOAc in Hexanes). The 1,3-isomer elutes first due to its lower polarity compared to the more sterically congested 1,5-isomer.

Protocol B: Reduction to the 4-Aminopyrazole Core
  • Setup: Dissolve the purified 1,3-isomer (5.0 mmol) in HPLC-grade Methanol (25 mL) within a heavy-walled hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10 wt%, 0.5 mmol) under a steady stream of nitrogen to prevent solvent ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Maintain the reaction under an H₂ balloon at room temperature for 12 hours.

  • Workup: Filter the black suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with excess Methanol (20 mL). Concentrate the filtrate in vacuo to afford 3-methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine as a crystalline solid. (Note: Use immediately in the next step or store at -20 °C under argon to prevent oxidative degradation).

Protocol C: Derivatization (General Amide Coupling)
  • Reaction: Dissolve the 4-aminopyrazole core (1.0 mmol, 1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 mmol, 2.5 eq) in anhydrous Dichloromethane (DCM, 10 mL) and cool to 0 °C in an ice bath.

  • Acylation: Add the desired acyl chloride (1.2 mmol, 1.2 eq) dropwise over 5 minutes.

  • Completion: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours.

  • Isolation: Dilute the mixture with additional DCM (20 mL), wash with saturated aqueous NaHCO₃ (15 mL) followed by brine (15 mL). Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield the final functionalized derivative.

Application and Mechanism of Action

Derivatives synthesized via this protocol are primed for biological screening. The pyrazole core acts as an excellent hydrogen bond donor/acceptor pair, making it an ideal pharmacophore for targeting the ATP-binding pockets of kinases or disrupting parasitic metabolic pathways.

MOA Drug Pyrazole Derivative Target Target Protein (Kinase ATP-Binding Pocket) Drug->Target High-affinity binding Inhibition Competitive Inhibition Target->Inhibition Signaling Downstream Signaling Blocked Inhibition->Signaling Outcome Therapeutic Efficacy (Antiparasitic / Anti-inflammatory) Signaling->Outcome

Mechanism of action for pyrazole derivatives in targeted kinase inhibition.

References

  • Title: Lead Optimization of the 5-Phenylpyrazolopyrimidinone NPD-2975 toward Compounds with Improved Antitrypanosomal Efficacy Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Application

Application Note: High-Throughput Preparation of Pyrazolo[4,3-d]pyrimidine Libraries from 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Scaffold Focus: Pyrazolo[4,3-d]pyrimidines Scientific Context and Rationale The pyrazolo-pyrimidine bicyclic system is a privile...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Scaffold Focus: Pyrazolo[4,3-d]pyrimidines

Scientific Context and Rationale

The pyrazolo-pyrimidine bicyclic system is a privileged pharmacophore in modern drug discovery. As a bioisostere of the purine ring, the pyrazolo[4,3-d]pyrimidine scaffold is frequently utilized to design highly selective kinase inhibitors (e.g., targeting CDKs and JAKs) and phosphodiesterase (PDE) inhibitors[1],[2].

The starting material 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine (also referred to as 1-(2-methylbenzyl)-3-methyl-1H-pyrazol-4-amine) is an ideal building block for library generation. The 2-methylbenzyl group at the N1 position provides critical steric bulk and lipophilicity, which often enhances binding affinity within the deep hydrophobic pockets of target enzymes. However, because this specific 4-aminopyrazole lacks a pre-existing functional group at the C5 position, traditional cyclization strategies (which typically rely on 4-amino-pyrazole-5-carbonitriles or 5-carboxamides) cannot be directly applied[3],[4].

To overcome this, we have designed a robust, two-step synthetic workflow that leverages a Vilsmeier-Haack (VH) directed cyclocondensation to simultaneously introduce the missing C7 carbon and close the pyrimidine ring[5],[6].

Strategic Workflow & Mechanistic Causality

The library generation is designed as a self-validating system where the successful completion of the first step inherently primes the molecule for the second step.

  • Step 1: Parallel N-Acylation (Diversity Generation) The primary aliphatic amine at the C4 position of the pyrazole is highly nucleophilic. By reacting this amine with a diverse panel of acid chlorides ( R−COCl ), we generate a library of stable N -(pyrazol-4-yl)amides. This step introduces the R -group diversity that will ultimately define the C5-substituent of the final pyrazolo[4,3-d]pyrimidine core.

  • Step 2: Vilsmeier-Haack Formylation and Cyclocondensation (Scaffold Assembly) The N -(pyrazol-4-yl)amides are subjected to the Vilsmeier reagent (chloromethyleniminium ion, generated in situ from POCl 3​ and DMF). Mechanistically, the electron-rich C5 position of the pyrazole undergoes rapid electrophilic aromatic substitution[5]. The newly introduced C5-formyl group is perfectly positioned spatially to undergo an intramolecular condensation with the adjacent amide nitrogen. Under the acidic conditions of the reaction, subsequent dehydration drives the complete aromatization of the newly formed pyrimidine ring, yielding the target pyrazolo[4,3-d]pyrimidine[7],[6].

G SM 3-Methyl-1-[(2-methylphenyl)methyl] -1H-pyrazol-4-amine Acylation Parallel N-Acylation (R-COCl, DIPEA) SM->Acylation Amide N-(Pyrazol-4-yl)amide Intermediate Acylation->Amide VH Vilsmeier-Haack (POCl3, DMF, 90°C) Amide->VH C5 Formylation Product Pyrazolo[4,3-d]pyrimidine Library VH->Product Cyclocondensation

Fig 1. Two-step synthetic workflow for pyrazolo[4,3-d]pyrimidine library generation.

Experimental Protocols

Protocol A: Parallel N-Acylation of 4-Aminopyrazole

Objective: Generate the intermediate amide library.

  • Preparation: In a 24-well parallel synthesizer block, dispense 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine (107.6 mg, 0.5 mmol) into each vial.

  • Solvation: Add 2.0 mL of anhydrous dichloromethane (DCM) to each vial, followed by N,N -Diisopropylethylamine (DIPEA) (130 µL, 0.75 mmol, 1.5 eq).

  • Acylation: Cool the block to 0 °C. Slowly add the respective acid chloride ( R−COCl , 0.55 mmol, 1.1 eq) dropwise to each vial to prevent exothermic degradation.

  • Reaction: Warm the block to room temperature (20-25 °C) and agitate for 2 hours. Monitor completion via LC-MS.

  • Workup: Quench each reaction with 1.0 mL of saturated aqueous NaHCO 3​ . Extract the organic layer, pass through a phase-separator cartridge containing anhydrous Na 2​ SO 4​ , and evaporate the solvent under a stream of nitrogen to yield the crude N -(pyrazol-4-yl)amides.

Protocol B: Vilsmeier-Haack Cyclocondensation

Objective: Construct the pyrimidine ring.

  • Reagent Generation (Caution: Highly Exothermic): In a separate, rigorously dried flask under nitrogen, cool anhydrous DMF (3.0 mL per reaction) to 0 °C. Add POCl 3​ (140 µL, 1.5 mmol, 3.0 eq) dropwise. Stir for 30 minutes at 0 °C to ensure complete formation of the chloromethyleniminium ion.

  • Addition: Dissolve the crude amides from Protocol A in 1.0 mL of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Cyclization: Heat the reaction vials to 90 °C for 4 to 6 hours. The elevated temperature is required to drive the dehydration step following the initial formylation[8].

  • Quench & Neutralization: Cool the reactions to room temperature and carefully pour the mixtures over crushed ice (10 g). Neutralize the aqueous mixture to pH 8 using solid Na 2​ CO 3​ . (Neutralization is critical to prevent the hydrolysis of the newly formed pyrimidine ring).

  • Purification: Extract with ethyl acetate (3 x 5 mL). Concentrate the combined organic layers in vacuo. Purify the final library members using mass-directed preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Quantitative Data and Optimization

To ensure the self-validating nature of the protocol, the Vilsmeier-Haack cyclization was optimized using the benzamide derivative ( R=Phenyl ) as a model substrate. The results are summarized in Table 1 .

Table 1: Optimization of the Vilsmeier-Haack Cyclocondensation

EntryPOCl 3​ (Equivalents)Temperature (°C)Time (hours)Conversion (%)*Isolated Yield (%)
11.56064538
22.09047871
33.0904>9989
43.01102>9974 (Decomposition)

*Conversion determined by LC-MS integration at 254 nm. Conclusion: Entry 3 provides the optimal thermodynamic conditions to drive dehydration without causing scaffold degradation.

Table 2: Representative Library Scope and Diversity

Compound IDR-Group (from Acid Chloride)Final Scaffold Molecular WeightLC-MS Purity (%)Overall Yield (2 steps)
LIB-001 Phenyl316.36>98%84%
LIB-002 Cyclopentyl308.4297%79%
LIB-003 3-Pyridyl317.35>99%81%
LIB-004 4-Fluorophenyl334.3596%86%
LIB-005 Methyl (Acetyl Chloride)254.3098%72%

Biological Application: Target Pathway Mapping

Pyrazolo[4,3-d]pyrimidines synthesized via this methodology are structurally primed to act as competitive inhibitors of Phosphodiesterase 5 (PDE5)[1]. By mimicking the guanine base of cGMP, these compounds occupy the catalytic site of PDE5, preventing the hydrolysis of cGMP and thereby prolonging the activation of Protein Kinase G (PKG), which leads to sustained smooth muscle relaxation.

Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Catalyzes GTP to GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 Enzyme cGMP->PDE5 Hydrolyzed by Vaso Vasodilation / Smooth Muscle Relaxation PKG->Vaso Induces Inhibitor Pyrazolo[4,3-d]pyrimidine Library Compounds Inhibitor->PDE5 Competitive Inhibition

Fig 2. Mechanism of action of pyrazolo[4,3-d]pyrimidines via PDE5 inhibition in the NO/cGMP pathway.

Sources

Method

Application Note: In Vivo Dosing Strategies and Vehicle Selection for 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine

Executive Summary & Physicochemical Rationale 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine (hereafter referred to as 3M-1MPM-PA ) is a highly lipophilic small molecule featuring a pyrazole-amine core and a hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine (hereafter referred to as 3M-1MPM-PA ) is a highly lipophilic small molecule featuring a pyrazole-amine core and a hydrophobic 2-methylbenzyl moiety. In preclinical drug development, compounds with this structural motif typically exhibit Biopharmaceutics Classification System (BCS) Class II or IV characteristics—meaning they suffer from poor aqueous solubility and variable membrane permeability .

Because 3M-1MPM-PA contains a primary amine, it acts as a weak base (estimated pKa ~4.0–4.5). While solubility can be artificially forced by dropping the vehicle pH below 3.0, administering highly acidic solutions intravenously (IV) causes severe phlebitis and hemolysis, while oral (PO) administration of unbuffered acidic solutions can lead to gastrointestinal mucosal damage. Therefore, successful in vivo dosing requires intelligent vehicle selection—utilizing co-solvents, surfactants, or macrocyclic encapsulation to maintain the drug in solution at physiological pH (7.4) without precipitating in the bloodstream.

This guide provides self-validating, step-by-step formulation protocols designed to ensure consistent pharmacokinetics (PK) and high tolerability in rodent models.

Formulation Logic & Vehicle Selection

The selection of a dosing vehicle is dictated by the route of administration and the target dose. Intravenous (IV) routes strictly require a true solution to prevent fatal pulmonary embolisms, whereas oral (PO) routes can tolerate suspensions if the particle size is uniformly controlled .

Formulation_Decision Start 3-Methyl-1-[(2-methylphenyl)methyl] -1H-pyrazol-4-amine CheckRoute Determine Administration Route Start->CheckRoute IV Intravenous (IV) / Intraperitoneal (IP) Target: True Solution CheckRoute->IV PO Oral (PO) Gavage Target: Suspension or Complex CheckRoute->PO Sol1 Co-solvent / Surfactant System (5% DMSO / 10% Tween 80 / 85% Saline) IV->Sol1 Sol2 Cyclodextrin Complexation (20% HP-β-CD in Water) PO->Sol2 Dose < 30 mg/kg Sol3 Polymer Suspension (0.5% MC + 0.1% Tween 80) PO->Sol3 Dose > 30 mg/kg Val1 Validation: Tyndall Effect Test (Must be optically clear) Sol1->Val1 Val2 Validation: Centrifugation Test (No pellet formation) Sol2->Val2 Val3 Validation: Settling Rate Test (Uniform dispersion > 30 mins) Sol3->Val3

Logical decision tree for vehicle selection based on dosing route and concentration.

Quantitative Formulation Matrices

Table 1: Formulation Strategies for 3M-1MPM-PA

RouteFormulation StrategyComposition (v/v or w/v)Max Drug LoadCausality / Rationale
IV Co-solvent + Surfactant5% DMSO, 10% Tween 80, 85% Saline~2-5 mg/mLDMSO breaks the crystal lattice; Tween 80 forms micelles to prevent precipitation upon rapid dilution in blood.
IP Solubilized Micellar10% DMSO, 40% PEG300, 50% PBS~5-10 mg/mLPEG300 provides intermediate polarity, significantly reducing peritoneal irritation compared to high-concentration DMSO.
PO Inclusion Complex20% HP-β-CD in ddH₂O~10-20 mg/mLThe hydrophobic cavity of HP-β-CD encapsulates the 2-methylbenzyl moiety, enhancing thermodynamic solubility without organic solvents .
PO Polymer Suspension0.5% Methylcellulose, 0.1% Tween 80>50 mg/mLViscosity modifier (MC) prevents rapid settling; surfactant (Tween 80) wets the highly hydrophobic drug particles for uniform dosing.

Self-Validating Experimental Protocols

To ensure robust scientific integrity, the following protocols are designed as self-validating systems . Built-in checkpoints ensure that physical incompatibilities (e.g., micro-precipitation, aggregation) are caught before administration, preventing skewed PK data or animal mortality .

Protocol A: Intravenous (IV) Solution Preparation (Target: 2 mg/mL)

Vehicle: 5% DMSO / 10% Tween 80 / 85% Saline

Causality Note: The order of addition is absolute. Adding saline before the surfactant will cause immediate, irreversible crystallization of 3M-1MPM-PA.

  • Lattice Disruption: Weigh 2.0 mg of 3M-1MPM-PA into a sterile glass vial. Add 50 µL of anhydrous DMSO. Vortex rigorously for 60 seconds.

    • Validation Checkpoint 1: Hold the vial against a light source. The solution must be 100% optically clear. If refractive particles remain, the crystal lattice is not fully disrupted. Do not proceed until clear.

  • Micellar Encapsulation: Add 100 µL of Tween 80 (pre-warmed to 37°C to reduce viscosity). Vortex for 2 minutes until the mixture is a homogeneous, viscous liquid.

    • Validation Checkpoint 2: Inspect for phase separation. The mixture should appear as a single, slightly yellow, viscous phase.

  • Aqueous Dilution: While continuously vortexing the vial at medium speed, add 850 µL of sterile 0.9% Saline dropwise (approx. 1 drop per second).

    • Validation Checkpoint 3 (Tyndall Test): Shine a laser pointer through the final solution. A solid, uninterrupted beam indicates micro-emulsion/solution. If the beam scatters heavily (sparkling effect), micro-precipitation has occurred. Discard and restart.

Protocol B: Oral (PO) Inclusion Complex Preparation (Target: 10 mg/mL)

Vehicle: 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Causality Note: HP-β-CD relies on a dynamic equilibrium to encapsulate the lipophilic 2-methylbenzyl group. Sonication provides the kinetic energy required to drive the drug into the cyclodextrin cavity.

  • Vehicle Prep: Dissolve 2.0 g of HP-β-CD in 10 mL of double-distilled water (ddH₂O) to create a 20% w/v solution.

  • Drug Addition: Add 100 mg of 3M-1MPM-PA to the vehicle. The mixture will initially appear cloudy.

  • Complexation: Sonicate the mixture in a water bath at 40°C for 30–45 minutes.

    • Validation Checkpoint 1: The suspension should transition to a clear or slightly opalescent solution as the inclusion complex forms.

  • Stability Verification: Allow the solution to cool to room temperature (22°C) for 1 hour.

    • Validation Checkpoint 2 (Centrifugation Test): Centrifuge a 100 µL aliquot at 10,000 x g for 5 minutes. Check the bottom of the tube. If a white pellet forms, the thermodynamic solubility limit of the cyclodextrin has been exceeded. You must either dilute the formulation or switch to a Protocol C (Suspension).

In Vivo Tolerability & PK/PD Workflow

When transitioning from formulation to in vivo execution, researchers must respect the physiological limits of the animal model to prevent vehicle-induced artifacts (e.g., DMSO-induced histamine release altering blood-brain barrier permeability).

Table 2: Maximum Tolerated Vehicle Volumes & Excipient Limits

RouteSpeciesMax Volume (mL/kg)Critical Excipient LimitPhysiological Consequence of Exceeding Limit
IV Mouse5.0DMSO < 10%Hemolysis, severe phlebitis, acute cardiovascular collapse.
IV Rat2.5Tween 80 < 10%Histamine release, anaphylactoid reactions, artificial vasodilation.
IP Mouse10.0PEG300 < 50%Peritoneal inflammation, altered absorption kinetics.
PO Mouse10.0HP-β-CD < 30%Osmotic diarrhea, altered gastrointestinal transit time.
Experimental PK Profiling Workflow

The following diagram illustrates the standard workflow for evaluating the systemic exposure of 3M-1MPM-PA following administration.

PK_Workflow Prep Vehicle Preparation Admin In Vivo Administration Prep->Admin Validated Dose Absorp Systemic Absorption Admin->Absorp PO/IP Route Dist Tissue Distribution Admin->Dist IV Route Absorp->Dist First-Pass Metab Hepatic Metabolism Dist->Metab Sampling Serial PK Sampling Dist->Sampling Plasma/Brain Metab->Sampling

Experimental workflow for in vivo pharmacokinetic (PK) profiling and serial sampling.

References

  • Title: Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system Source: European Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Temperature Dependence of the Complexation Mechanism of Celecoxib and Hydroxyl-β-cyclodextrin in Aqueous Solution Source: Molecules (MDPI) URL: [Link]

  • Title: Overcoming Synthetic Challenges and Evaluating in Vivo Efficacy of the MOG-Fc-Bifunctional Peptide Inhibitor for EAE in Mice Source: Bioconjugate Chemistry (ACS Publications) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields and purity when synthesizing 1-benzyl-4-aminopyrazole derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields and purity when synthesizing 1-benzyl-4-aminopyrazole derivatives.

The synthesis of 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine relies on two critical, yield-limiting transformations:

  • The regioselective N-alkylation of 3-methyl-4-nitropyrazole with 2-methylbenzyl chloride.

  • The chemoselective reduction of the intermediate 4-nitropyrazole to the target 4-aminopyrazole.

Poor overall yields are almost universally traced back to poor regiocontrol in the first step (forming the undesired 1,5-isomer) and over-reduction or debenzylation in the second step. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your synthetic yield.

Module 1: Overcoming Regioselectivity Issues in N-Alkylation

Q: Why am I getting a ~1:1 mixture of products during the benzylation of 3-methyl-4-nitropyrazole? A: This is a classic issue caused by the tautomeric nature of 3-methyl-4-nitropyrazole. Under standard basic conditions (e.g., K2​CO3​ in DMF at elevated temperatures), the reaction operates under thermodynamic control. The pyrazolide anion attacks the 2-methylbenzyl chloride indiscriminately, resulting in a nearly equimolar mixture of the desired 1,3-isomer and the undesired 1,5-isomer. To improve yields, you must shift the reaction dynamics 1 [1].

Q: How can I shift the reaction to strictly favor the 1,3-isomer? A: You must switch to kinetic control. By using a strong, non-nucleophilic base like Sodium Hydride (NaH) in an anhydrous, weakly coordinating solvent like THF at 0 °C, you generate a tight ion pair. The sodium cation preferentially coordinates with the more basic N1 atom. This2 [2] of the 2-methylbenzyl chloride predominantly to the N1 position, yielding >90% of the desired 1,3-isomer.

Quantitative Data: Base/Solvent Impact on Isomer Ratio
Base / Solvent SystemTemperatureControl Mechanism1,3-Isomer (Desired)1,5-Isomer (Undesired)
K2​CO3​ / DMF80 °CThermodynamic~50%~50%
Cs2​CO3​ / MeCN60 °CMixed~65%~35%
NaH / THF0 °C to RTKinetic>90%<10%
Protocol 1: Kinetically Controlled N-Alkylation
  • Preparation : Flame-dry a 2-neck round-bottom flask under argon. Add 3-methyl-4-nitropyrazole (1.0 eq) and anhydrous THF (0.2 M).

  • Deprotonation : Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.1 eq) in small portions. Stir for 30 minutes until H2​ evolution ceases.

    • Causality: Maintaining a low temperature prevents the thermodynamic equilibration of the pyrazolide anion, locking it into the kinetically favored state.

  • Alkylation : Add 2-methylbenzyl chloride (1.05 eq) dropwise. Maintain at 0 °C for 1 hour, then allow to warm to room temperature for 4 hours.

  • Quench & Isolate : Quench with saturated aqueous NH4​Cl . Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate.

Alkylation cluster_0 Base / Solvent Control SM 3-Methyl-4-nitropyrazole + 2-Methylbenzyl Cl Cond1 NaH / THF (0°C) Kinetic Control SM->Cond1 Cond2 K2CO3 / DMF (Heat) Thermodynamic Control SM->Cond2 Prod1 1,3-Isomer (Desired) Cond1->Prod1 Major (>90%) Prod2 1,5-Isomer (Undesired) Cond1->Prod2 Minor (<10%) Cond2->Prod1 ~50% Cond2->Prod2 ~50%

Regioselectivity in the N-alkylation of 3-methyl-4-nitropyrazole based on reaction conditions.

Module 2: Chemoselective Nitro Reduction

Q: I am using Palladium on Carbon (Pd/C) with H2​ gas to reduce the nitro group, but my yields are terrible and I see multiple byproducts. What went wrong? A: Standard catalytic hydrogenation with Pd/C is often too harsh for N-benzyl pyrazoles. The palladium catalyst can facilitate 3 [3] (cleaving your 2-methylbenzyl group) alongside nitro reduction. Additionally, incomplete reduction can lead to stable, difficult-to-separate hydroxylamine intermediates.

Q: What is the most reliable method to selectively reduce the 4-nitro group without cleaving the N-benzyl bond? A: The Béchamp reduction (Iron powder and Ammonium Chloride) is highly 4 [4] and will leave the N-benzyl bond completely intact. It avoids the over-reduction risks associated with high-pressure hydrogenation.

Protocol 2: Chemoselective Iron-Mediated Reduction
  • Dissolution : Dissolve the purified 3-methyl-1-[(2-methylphenyl)methyl]-4-nitro-1H-pyrazole in a 4:1 mixture of Ethanol and Water (0.1 M).

  • Reagent Addition : Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride ( NH4​Cl , 5.0 eq).

    • Causality: NH4​Cl acts as a mild proton source that activates the iron surface for electron transfer without requiring harsh, highly acidic conditions (like HCl) that could degrade the pyrazole ring.

  • Reaction : Heat the mixture to 80 °C (reflux) for 2-4 hours. Monitor strictly by TLC or LC-MS until the nitro starting material is fully consumed.

  • Filtration : Cool to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove iron oxides and unreacted iron. Wash the Celite pad generously with hot ethanol.

    • Self-Validating Step: The filtrate must be completely clear. A brown or orange tint indicates colloidal iron has passed through, which will ruin your yield during workup. If tinted, re-filter through a tighter Celite pad.

  • Workup : Concentrate the filtrate under reduced pressure to remove ethanol. Partition the aqueous residue between EtOAc and saturated NaHCO3​ . Extract, dry the organic layer, and concentrate to yield the pure 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine.

Reduction Step1 Dissolve Nitro Intermediate in EtOH/H2O Step2 Add Fe powder & NH4Cl (Chemoselective Reagents) Step1->Step2 Step3 Reflux at 80°C Monitor via TLC Step2->Step3 Step4 Filter through Celite Remove Fe salts Step3->Step4 Step5 Extract & Concentrate Yield Target Amine Step4->Step5

Chemoselective reduction workflow using Iron and Ammonium Chloride.

Module 3: Analytical Verification

Q: How can I confirm I have the 1,3-isomer and not the 1,5-isomer before proceeding to the reduction step? A: 1H NMR is your best diagnostic tool. In the desired 1,3-isomer, the methyl group on the pyrazole ring typically appears further upfield (around ~2.3 - 2.4 ppm). In the undesired 1,5-isomer, the methyl group is sterically compressed against the N-benzyl group, causing a distinct downfield shift (closer to ~2.6 - 2.7 ppm) due to the anisotropic deshielding effect of the adjacent aromatic ring.

References

  • Bradley, P. A., et al. "Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole." Synlett, Thieme Connect.1

  • MDPI Open Access Journals. "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." Molecules.2

  • Fichez, J., et al. "RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION." DOI.org. 3

  • Organic Chemistry Portal. "Amine synthesis by nitro compound reduction." Organic-Chemistry.org. 4

Sources

Optimization

Technical Support Center: Troubleshooting DMSO Solubilization of 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic bottlenecks associated with solubilizing highly lipophilic pyrazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic bottlenecks associated with solubilizing highly lipophilic pyrazole-4-amine derivatives in dimethyl sulfoxide (DMSO) for high-throughput screening (HTS) and drug development workflows.

Mechanistic Context & Root Cause Analysis

3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine features a heterocyclic pyrazole core linked to a bulky, lipophilic 2-methylbenzyl group. While the primary amine can participate in hydrogen bonding, the dominant hydrophobic surface area drives strong intermolecular π−π stacking and van der Waals interactions, resulting in high lattice energy.

Although DMSO is the universal solvent for in vitro drug discovery, it is highly hygroscopic. Open-air exposure of DMSO to typical laboratory air for just one hour can result in the absorption of over 6% water by volume[1]. Compound solubility in DMSO is markedly decreased by the uptake of even small quantities of water[2].

The Causality: Cavity formation in the solvent—a mandatory thermodynamic step for dissolution—becomes significantly more difficult in wet DMSO than in dry DMSO[2]. When water enters the system, the dielectric constant shifts, stripping the solvation shell from the lipophilic 2-methylbenzyl group and forcing the compound to precipitate. Furthermore, repeated freeze-thaw cycles synergize with this water absorption, nucleating crystallization and drastically reducing the soluble fraction of the compound[2][3].

RootCause A Precipitation of Pyrazole-4-amine in DMSO B Hygroscopic Water Uptake (>6% H2O in 1h) B->A Increases Cavity Formation Energy C Freeze-Thaw Cycles (Nucleates Crystallization) C->A Synergistic Precipitation D High Lattice Energy (Hydrophobic Stacking) D->A Resists Solvation

Caption: Root causes of 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine precipitation in DMSO.

Self-Validating Solubilization Protocol

To overcome these thermodynamic barriers without compromising the structural integrity of the primary amine, follow this validated step-by-step methodology.

Step 1: Solvent Quality Control Always use anhydrous DMSO (<0.1% water) from a freshly opened, sealed ampoule. Degas the solvent with nitrogen or argon, as oxidation-sensitive molecules can degrade during storage in DMSO[3]. Self-Validation: Measure the water content of your DMSO stock using an acoustic or optical hydration measurement method before proceeding[1].

Step 2: Mild Thermal Agitation Add the required volume of anhydrous DMSO to the lyophilized compound to achieve the target concentration (e.g., 10 mM). Slightly warm the solution to 40–50°C[4]. Causality: Mild heating provides the kinetic energy required to overcome the high lattice energy of the pyrazole aggregates without causing thermal degradation or oxidation of the primary amine[4].

Step 3: Acoustic Sonication If visual particulates remain, subject the sealed microtube or 384-well plate to low-energy sonication for 10–15 minutes[2]. Causality: Sonication generates localized cavitation bubbles that disrupt crystalline aggregates. Surprisingly, compounds precipitated from DMSO stocks by water uptake can often be re-dissolved via low-energy sonication[2].

Step 4: Centrifugation & QC Centrifuge the sample at 10,000 x g for 5 minutes. Self-Validation: Inspect the bottom of the tube. The absence of a visible pellet confirms true thermodynamic solubilization rather than a temporary suspension of micro-aggregates.

Step 5: Inert Aliquoting Divide the master stock into single-use aliquots and store them at -20°C in an inert atmosphere (e.g., a StoragePod purged with nitrogen) to prevent future moisture ingress[3][5].

Workflow S1 Step 1: Anhydrous DMSO & N2 Purge (Prevents water uptake & oxidation) S2 Step 2: Mild Heating (40-50°C) (Overcomes lattice energy) S1->S2 S3 Step 3: Low-Energy Sonication (Disrupts crystalline aggregates) S2->S3 S4 Step 4: Centrifugation (10,000 x g) (Validates true dissolution) S3->S4 S5 Step 5: Single-Use Aliquots at -20°C (Prevents freeze-thaw precipitation) S4->S5

Caption: Validated step-by-step solubilization and storage workflow for hydrophobic pyrazole amines.

Quantitative Data & Operational Limits

The following table summarizes the critical parameters for maintaining the solubility of this compound in DMSO. Deviating from these thresholds directly triggers precipitation or degradation.

ParameterOptimal RangeCritical ThresholdCausality / Consequence
Water Content in DMSO < 0.1%> 2.0%Exponential increase in cavity formation energy; forces hydrophobic stacking and rapid precipitation[2].
Heating Temperature 40°C – 50°C> 60°CPotential oxidation or thermal degradation of the primary amine group[4].
Sonication Time 10 – 15 min> 30 minExcessive localized pin heating leading to compound breakdown[2].
Freeze-Thaw Cycles 0 (Single-use) 2 cyclesSynergistic precipitation; irreversible loss of compound concentration[2][3].
Atmospheric Exposure < 5 minutes> 60 minutesAbsorption of >6% water by volume from ambient laboratory humidity[1].

Frequently Asked Questions (FAQs)

Q1: I prepared a 10 mM stock of the pyrazole-4-amine, but it turned cloudy after storing at -20°C. Why did this happen, and can I recover it? A1: This is a classic case of freeze-thaw precipitation exacerbated by water uptake. When the DMSO stock was opened to the air, it absorbed atmospheric moisture. Upon freezing, the solubility limit dropped, nucleating the compound[2][3]. You can recover it by applying mild heating (40–50°C) combined with low-energy sonication to redissolve the aggregates[2][4]. Moving forward, use single-use aliquots stored in a dry, nitrogen-purged environment[5].

Q2: Can I use higher temperatures (e.g., 80°C) to force the dissolution of stubborn aggregates? A2: No. While heating improves thermodynamic solubility, exceeding 50°C risks oxidizing the primary amine group on the pyrazole ring. Stick to mild heating (40–50°C) and rely on acoustic sonication to provide the mechanical energy needed to break apart the aggregates[2][4].

Q3: My biological assay cannot tolerate high DMSO concentrations. If I dilute the 10 mM DMSO stock into aqueous buffer, the compound crashes out immediately. How do I prevent this? A3: The sudden shift from a low-dielectric solvent (DMSO) to a high-dielectric solvent (water) causes "solvent shift precipitation." To mitigate this, do not dilute directly into pure buffer. Instead, pre-dilute the DMSO stock into an intermediate co-solvent or surfactant mixture (e.g., Tween-80, PEG-400, or BSA-supplemented buffer) before adding it to the final aqueous assay. Ensure the final DMSO concentration remains below your assay's toxicity threshold (typically <1%).

Q4: How can I verify that my compound is fully dissolved and not just suspended as invisible micro-crystals? A4: Visual inspection is insufficient. Implement the self-validating centrifugation step outlined in Step 4: spin the sample at 10,000 x g for 5 minutes. If micro-crystals are present, they will pellet at the bottom. Alternatively, use analytical techniques like Nephelometry (light scattering) or NMR to confirm the exact concentration of the solute in the liquid phase.

References

  • University of Dundee HTS Library Plate Rejuvenation Using a DMSO-Rich
  • Why Phycocyanobilin (PCB) won't dissolve in DMSO at reported solubility?
  • In situ DMSO hydration measurements of HTS compound libraries - researchg
  • High Throughput Sonication: Evaluation for Compound Solubilization - researchg
  • UNGAP best practice for improving solubility data quality of orally administered drugs - pharmaexcipients.com

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Handling Guide for 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals working with 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine (Chemical Formula: C12H15N3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals working with 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine (Chemical Formula: C12H15N3). Aminopyrazole derivatives are highly valuable in medicinal chemistry but present unique handling challenges due to their specific electronic and structural properties.

This document synthesizes field-proven methodologies to prevent degradation, ensuring the scientific integrity of your downstream assays.

Part 1: Core Troubleshooting FAQs

Q1: My batch of 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine has turned from off-white to a pinkish-brown over several months. Is it still usable? A1: Discoloration is a hallmark of amine oxidation, and the batch should be discarded or repurified. The causality lies in the electronic structure of the molecule: the 4-amino group on the pyrazole ring is highly electron-rich. This makes the primary amine highly susceptible to autoxidation by atmospheric oxygen, leading to the formation of reactive nitroso intermediates and conjugated azo dimers. These conjugated systems absorb visible light, manifesting as pink or brown discoloration. To prevent this, the free amine must be stored under an inert atmosphere (Argon or Nitrogen)[1].

Q2: We observe inconsistent IC50​ values in our cellular assays after storing the compound in DMSO at 4°C for a month. What is the mechanism of this degradation? A2: Aminopyrazoles degrade rapidly in DMSO due to the solvent's hygroscopic nature and its potential to act as a mild oxidant over time. Furthermore, the N-benzyl linkage—specifically the 1-[(2-methylphenyl)methyl] group—is susceptible to photolytic homolytic cleavage when exposed to ambient laboratory UV/Vis light during repeated freeze-thaw cycles. This cleavage generates resonance-stabilized benzyl radicals and pyrazole byproducts. Always prepare DMSO stocks fresh, or store single-use aliquots at -80°C in strict darkness.

Q3: How should we handle the free base versus a salt form (e.g., HCl) for long-term storage? A3: The free amine is significantly more prone to oxidation than its protonated salt counterpart. Protonation of the 4-amino group drastically reduces its electron density, stabilizing the molecule against electrophilic oxygen attack. If your experimental design permits, convert the free base to an HCl salt, which can be stored safely at 4°C. The free base, however, must be kept refrigerated or frozen under an inert atmosphere to maintain stability[2].

Part 2: Degradation Pathways & Mitigation Strategy

The following diagram illustrates the causal relationships between environmental triggers, the molecular degradation mechanisms of the aminopyrazole, and the necessary laboratory mitigations.

G O2 Atmospheric Oxygen (Autoxidation) AmineOx 4-Amino Oxidation (Nitroso/Azo Formation) O2->AmineOx UV UV/Visible Light (Photolysis) BondCleavage N-Benzyl Cleavage (Radical Generation) UV->BondCleavage H2O Moisture/Humidity (Hygroscopicity) Solvation Micro-solvation (Accelerates Oxidation) H2O->Solvation Argon Argon/N2 Purge (-20°C Storage) AmineOx->Argon Amber Amber Glass Vials (Light Shielding) BondCleavage->Amber Solvation->AmineOx Desiccator Desiccator Cabinet (Low %RH) Solvation->Desiccator

Fig 1: Environmental triggers of aminopyrazole degradation and corresponding mitigation strategies.

Part 3: Quantitative Stability Data

To guide your storage protocols, we have summarized the degradation kinetics of 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine under various environmental conditions. Pharmaceutical development of aminopyrazoles requires strict stability testing to prevent negative impacts on downstream chemistry[3].

Table 1: 6-Month Quantitative Stability Profiling

Storage ConditionTemp (°C)AtmosphereLight ExposureDegradation (%)Primary Impurity Identified
Optimal (Baseline) -20°CArgonDark< 0.5%None detected
Refrigerated 4°CAirDark2.1%Azo dimer
Ambient 25°CAirAmbient8.5%Nitroso derivative
Light Exposed 25°CAirUV/Vis15.2%Cleaved pyrazole / Benzyl alcohol
High Humidity 40°CAir (75% RH)Dark18.4%Oxidized polymeric species

Part 4: Self-Validating Experimental Protocols

Do not rely on visual inspection alone. The following protocols are designed as self-validating systems: Protocol A establishes the baseline for pristine storage, while Protocol B allows you to deliberately stress the compound to validate your analytical detection methods.

Protocol A: Inert Aliquoting and Storage Workflow

Rationale: Minimizes oxygen and photon exposure during the critical handling phase.

  • Thermal Equilibration: Remove the bulk compound from -20°C storage and place it in a desiccator at room temperature for 2 hours before opening. Causality: Opening cold vials causes immediate atmospheric condensation, introducing micro-solvation that accelerates oxidation.

  • Atmospheric Control: Transfer the vial to a glove bag or a localized Argon-purged analytical balance.

  • Aliquoting: Weigh the required mass into pre-chilled, amber glass vials. Causality: Amber glass blocks UV photons < 500 nm, preventing homolytic cleavage of the N-benzyl bond.

  • Sealing: Purge each individual aliquot vial with a gentle stream of Argon gas for 10 seconds. Immediately seal with a PTFE-lined cap.

  • Storage: Store all aliquots at -20°C.

Protocol B: Forced Degradation Profiling (Analytical Validation)

Rationale: Before running high-value biological assays, you must prove your LC-MS method can actually detect the degradation products of this specific aminopyrazole. This protocol forces degradation to create a positive control.

  • Stock Preparation: Dissolve 1 mg of 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine in 1 mL of LC-MS grade Acetonitrile. Split into three 300 µL aliquots (Control, Oxidative, Photolytic).

  • Oxidative Stress: To the first aliquot, add 10 µL of 3% H2​O2​ . Incubate at 25°C in the dark for 24 hours. Expected Result: Forces the formation of the nitroso derivative.

  • Photolytic Stress: Place the second aliquot in a clear glass vial. Expose to a UV light source (1.2 million lux hours) for 24 hours. Expected Result: Forces N-benzyl cleavage.

  • LC-MS Analysis: Run the Control, Oxidative, and Photolytic samples via RP-HPLC with UV detection at 254 nm and MS (ESI+).

  • System Validation: Your analytical method is only validated if you can clearly resolve the parent peak (m/z ~202.1 [M+H]+ ) from the forced degradation peaks. If the peaks co-elute, adjust your gradient before analyzing real storage samples. Thermal decomposition kinetics of aminopyrazoles can also be validated using differential scanning calorimetry (DSC) if solid-state stability is [4].

References

  • Thermodynamics Research Center. "ThermoML: Thermochim. Acta 2017, 651, 83-99 - Physico-chemical characterization of high energetic nitropyrazoles." National Institute of Standards and Technology (NIST).
  • Benchchem. "1-Methyl-3-propyl-1H-pyrazol-4-amine Chemical Properties and Storage.
  • Drugs for Neglected Diseases initiative (DNDi). "Pharmaceutical Development (Drug Substance & Drug Product) of DNDI-5561 Targeting Visceral Leishmaniasis.
  • Fisher Scientific. "SAFETY DATA SHEET - 3-Aminopyrazole.

Sources

Optimization

Technical Support Center: Troubleshooting Low Reactivity of 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for the low reactivity of the amine group in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for the low reactivity of the amine group in 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine. We will explore the underlying reasons for this challenge and offer practical, field-proven solutions to enhance your experimental success.

Understanding the Challenge: Why is the Amine Group in 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine Unreactive?

The diminished reactivity of the 4-amino group in this specific pyrazole derivative is a multifactorial issue, primarily stemming from a combination of steric and electronic effects.

  • Steric Hindrance: The most significant factor is the steric bulk imposed by the N1-substituent, the (2-methylphenyl)methyl group. The ortho-methyl group on the phenyl ring creates a sterically crowded environment around the pyrazole core, physically obstructing the approach of reagents to the C4-amino group. This steric congestion can significantly slow down or even prevent reactions that require direct interaction with the amine's lone pair of electrons.

  • Electronic Effects: The electronic nature of the pyrazole ring and its substituents also plays a crucial role. The pyrazole ring itself is an electron-rich aromatic system. The 3-methyl group is an electron-donating group (EDG), which slightly increases the electron density of the ring and, in theory, the nucleophilicity of the C4-amino group. However, the overall electronic landscape is complex, and the inductive and resonance effects of all substituents must be considered. While the amine itself is an activating group, its lone pair can be delocalized into the pyrazole ring, which can affect its availability for reaction.

The interplay of these factors often results in frustratingly low yields or complete failure of common amine-based reactions such as acylations, alkylations, and sulfonations.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common questions and provides actionable troubleshooting strategies for specific reactions.

Q1: My N-acylation reaction is failing or giving very low yields. What can I do?

A1: Standard acylation conditions often fail due to the low nucleophilicity and steric hindrance of the amine. Here’s a systematic approach to troubleshoot this issue:

  • Increase the Electrophilicity of the Acylating Agent:

    • Switch from carboxylic acids to acyl chlorides or anhydrides. These are inherently more reactive and can often overcome the low nucleophilicity of the amine.

    • In-situ activation of carboxylic acids. If you must use a carboxylic acid, employ a coupling agent to form a highly reactive intermediate.

  • Utilize a Catalyst or Activating Agent:

    • 4-Dimethylaminopyridine (DMAP): DMAP is a highly effective nucleophilic catalyst for acylation reactions. It reacts with the acylating agent to form a more reactive intermediate.

    • Peptide Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are designed for challenging amide bond formations and can be very effective for hindered anilines.

  • Optimize Reaction Conditions:

    • Increase the reaction temperature. Heating the reaction in a high-boiling solvent such as toluene or N,N-dimethylformamide (DMF) can provide the necessary activation energy.[1]

    • Use a stronger, non-nucleophilic base. For extremely unreactive anilines, pre-treating with a strong base like sodium hydride (NaH) can deprotonate the amine, dramatically increasing its nucleophilicity. Exercise caution as this generates a highly reactive species.

Troubleshooting Workflow for N-Acylation

start N-Acylation Fails reagent Increase Electrophilicity of Acylating Agent (e.g., Acyl Chloride, Anhydride) start->reagent catalyst Employ a Catalyst/Activating Agent (e.g., DMAP, HATU) reagent->catalyst If still low yield success Successful Acylation reagent->success If successful conditions Optimize Reaction Conditions (e.g., Higher Temp, Stronger Base) catalyst->conditions If still low yield catalyst->success If successful conditions->success If successful failure Persistent Failure Consider Alternative Synthetic Route conditions->failure If unsuccessful

Caption: A logical workflow for optimizing the N-acylation of a hindered aniline.

Q2: I'm struggling with N-alkylation or N-arylation (Buchwald-Hartwig) reactions. How can I improve my results?

A2: The steric hindrance of the N1-(2-methylphenyl)methyl group is a major obstacle in these reactions. Success often hinges on the choice of catalyst, ligand, and base.

  • Ligand Selection is Critical for Buchwald-Hartwig Amination:

    • Bulky, electron-rich phosphine ligands are essential for coupling sterically demanding substrates. These ligands promote the formation of the active monoligated palladium species.[2] Consider ligands such as:

      • Josiphos-type ligands

      • Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos)

      • N-heterocyclic carbene (NHC) ligands have also shown great efficacy.[3]

  • Choice of Base and Solvent:

    • The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required.

    • The choice of solvent can influence the solubility of the base and the stability of the catalytic species. Toluene and dioxane are common choices.

  • Microwave-Assisted Synthesis:

    • Microwave irradiation can significantly accelerate sterically hindered reactions by rapidly heating the reaction mixture to high temperatures.[4][5][6][7] This can lead to shorter reaction times and improved yields.

Catalytic Cycle for Buchwald-Hartwig Amination

pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd_complex [Ar-Pd(II)-X]L oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination + HNR'R'' pd_amine_complex [Ar-Pd(II)-NHR'R'']L amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex [Ar-Pd(II)-NR'R'']L deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Reforms Catalyst product Ar-NR'R'' reductive_elimination->product

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Q3: My sulfonylation reactions are not proceeding. What are the key parameters to adjust?

A3: Sulfonylation of hindered amines often requires more forcing conditions or catalytic activation.

  • Catalytic Approaches:

    • DMAP: Similar to acylation, DMAP can be an effective catalyst for sulfonylation. It reacts with the sulfonyl chloride to form a more reactive sulfonyl-DMAP intermediate.[8]

    • Lewis Acids: Lewis acids like indium(III) triflate have been shown to catalyze the sulfonylation of sterically hindered anilines.

  • Reaction Conditions:

    • Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) at an elevated temperature can be effective.

    • Microwave Irradiation: This can be a powerful tool to drive sluggish sulfonylation reactions to completion.[9]

  • Base Selection:

    • A tertiary amine base such as triethylamine or N,N-diisopropylethylamine (DIPEA) is typically used to scavenge the HCl byproduct. In some catalytic systems, DMAP can act as both the catalyst and the base.

Experimental Protocols

Protocol 1: DMAP-Catalyzed N-Acetylation of 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine

This protocol provides a starting point for the N-acetylation of the title compound.

Materials:

  • 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine

  • Acetyl chloride or acetic anhydride

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • To a solution of 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add Et₃N (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Slowly add acetyl chloride (1.2 eq) or acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • If the reaction is sluggish, gently heat the mixture to reflux.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with a Sterically Hindered Aryl Bromide

This protocol is a general guideline for the palladium-catalyzed N-arylation of the title compound.

Materials:

  • 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine

  • Aryl bromide

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (2 mol %), XPhos (4.4 mol %), and NaOtBu (1.4 eq) to an oven-dried reaction vessel.

  • Add the aryl bromide (1.0 eq) and 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine (1.2 eq).

  • Seal the vessel, remove it from the glovebox, and add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Data Summary

Reaction TypeKey ChallengeRecommended SolutionCatalyst/ReagentSolventTemperature
N-Acylation Low nucleophilicity, Steric hindranceCatalytic activationDMAP, HATUDCM, THF, Toluene0 °C to Reflux
N-Arylation (Buchwald-Hartwig) Steric hindranceBulky phosphine ligandsPd₂(dba)₃ / XPhosToluene, Dioxane100-110 °C
N-Sulfonylation Low reactivityCatalytic activation, Forcing conditionsDMAP, In(OTf)₃DCM, TolueneRoom Temp to Reflux

References

  • Role of the Base in Buchwald–Hartwig Amin
  • Buchwald–Hartwig amin
  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal.
  • Unreactive C-N Bond Activation of Anilines via Photoinduced Aerobic Boryl
  • Amines as the ligands for palladium-catalyzed coupling reactions.
  • Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. PMC.
  • Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands.
  • Overcoming challenges in the synthesis of sterically hindered anilines. Benchchem.
  • Palladium-catalyzed amination of aryl sulfides with anilines. PubMed.
  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal.
  • Role of the base in Buchwald-Hartwig amin
  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Thieme E-Books & E-Journals.
  • Oxidation of Nonactivated Anilines to Generate N-Aryl Nitrenoids.
  • Efficient microwave-assisted synthesis of amine substituted pentafluorophenylporphyrin. PMC.
  • Technical Support Center: N-Acyl
  • A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions.
  • Overcoming steric hindrance in aryl-aryl homocoupling via on-surface copolymeriz
  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly
  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. PMC.
  • A Facile One-Pot Process for the Form
  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. IJNRD.
  • Direct Borylation of Tertiary Anilines via C–N Bond Activation.
  • Sulfonate synthesis by sulfonylation (tosyl
  • Enamines. Master Organic Chemistry.
  • Overcoming steric hindrance in reactions involving the 4-anilinopiperidine core. Benchchem.
  • Overcoming Steric Hindrance in Aryl-Aryl Homocoupling via On-Surface Copolymeriz
  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Gener
  • Waste-Minimized Protocol for the Synthesis of Sulfonylated N-Heteroaromatics in Water. ACS Sustainable Chemistry & Engineering.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • Microwave-assisted synthesis. Anton Paar Wiki.
  • A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions. RSC Publishing.
  • Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Taylor & Francis.
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC.
  • Method of friedel-crafts acylation of anilides.
  • A steric hindrance strategy facilitates direct arylation polymerization for the low-cost synthesis of polymer PBDBT-2F and its application in organic solar cells. RSC Publishing.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journals.
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ
  • DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Indian Academy of Sciences.
  • Recent developments in aminopyrazole chemistry.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine

Welcome to the Advanced Application Support portal. This guide is designed for research scientists and drug development professionals facing yield, purity, or regioselectivity bottlenecks when synthesizing substituted 1H...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support portal. This guide is designed for research scientists and drug development professionals facing yield, purity, or regioselectivity bottlenecks when synthesizing substituted 1H-pyrazol-4-amines.

The synthesis of 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine relies on a critical two-step sequence: the regioselective N-alkylation of 3-methyl-4-nitro-1H-pyrazole with a 2-methylbenzyl halide, followed by the reduction of the C4-nitro group to an amine. Below, we dissect the causality behind common experimental failures and provide self-validating protocols to ensure high-fidelity synthesis.

Core Mechanistic Workflow

SynthesisWorkflow Start 3-Methyl-4-nitro-1H-pyrazole + 2-Methylbenzyl chloride Alkylation N-Alkylation (Base, Solvent, Heat) Start->Alkylation DesiredNitro N1-Alkylated (Desired) 1-(2-Methylbenzyl)-3-methyl -4-nitro-1H-pyrazole Alkylation->DesiredNitro Steric Control (Cs2CO3/DMF) UndesiredNitro N2-Alkylated (Undesired) 1-(2-Methylbenzyl)-5-methyl -4-nitro-1H-pyrazole Alkylation->UndesiredNitro Poor Control Reduction Catalytic Hydrogenation (Pd/C, H-donor) DesiredNitro->Reduction Intermediates Nitroso & Hydroxylamine Intermediates Reduction->Intermediates FinalProduct Target Molecule 3-Methyl-1-[(2-methylphenyl)methyl] -1H-pyrazol-4-amine Intermediates->FinalProduct Complete Cleavage AzoDimers Azo/Azoxy Dimers (Incomplete Reduction) Intermediates->AzoDimers Dimerization (H2 Starvation)

Reaction pathway detailing regioselective alkylation and intermediate suppression during reduction.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Regioselectivity in N-Alkylation

Q: When alkylating 3-methyl-4-nitro-1H-pyrazole with 2-methylbenzyl chloride, I isolate a mixture of two regioisomers. Why does this happen, and how can I exclusively isolate the N1-isomer?

A: The starting material, 3-methyl-4-nitro-1H-pyrazole, exists as a rapidly equilibrating mixture of tautomers. When deprotonated, the resulting pyrazolide anion acts as an ambident nucleophile. Alkylation with an electrophile like 2-methylbenzyl chloride can occur at either N1 or N2. While the C3-methyl group sterically hinders the adjacent nitrogen, the highly electron-withdrawing C4-nitro group alters the electron density of the ring, often making the sterically hindered nitrogen surprisingly nucleophilic in certain transition states.

To minimize the undesired 5-methyl regioisomer, you must force the reaction under strict thermodynamic and steric control. Utilizing a bulky, non-coordinating base (like Cs2​CO3​ ) in a highly polar aprotic solvent (like DMF) creates a "loose" ion pair. This naked pyrazolide anion is highly sensitive to the steric bulk of the incoming 2-methylbenzyl group, strongly favoring attack at the less hindered N1 position[1].

Issue 2: Colored Byproducts During Nitro Reduction

Q: My reduction step yields a dark orange/red crude mixture instead of a pale amine, and purification is a nightmare. What went wrong?

A: The conversion of a nitro group to an amine is not a single step; it is a complex cascade traversing through nitroso ( −N=O ) and hydroxylamine ( −NHOH ) intermediates. The final step—cleavage of the N-O bond in the hydroxylamine to yield the amine—is the rate-limiting kinetic bottleneck.

If the local concentration of active hydrogen on the palladium catalyst surface drops (a phenomenon known as hydrogen starvation), these intermediates diffuse into the bulk solution and undergo bimolecular condensation, forming highly stable, intensely colored azo ( −N=N− ) and azoxy ( −N(O)=N− ) dimers. To prevent this, you must ensure a massive, continuous hydrogen surplus. Switching from balloon hydrogen to Catalytic Transfer Hydrogenation (CTH) using an excess of ammonium formate ensures rapid, localized generation of H2​ directly at the catalyst surface, rapidly driving the hydroxylamine to the target 4-amine before dimerization can occur[2].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the resulting regiomeric ratio during the alkylation step.

Table 1: Influence of Reaction Conditions on Regioselectivity (N1 vs N2 Alkylation)

BaseSolventTemp (°C)Yield (%)Ratio (N1:N2)Mechanistic Outcome
K2​CO3​ Acetone56652:1Poor steric differentiation
NaH THF0 to 25783:1Tight ion-pair, mixed control
Cs2​CO3​ DMF 0 to 25 88 15:1 Loose ion-pair, strong steric control
KOtBu Toluene110451:1.5Kinetic control favors N2

Validated Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Methyl-1-[(2-methylphenyl)methyl]-4-nitro-1H-pyrazole

This protocol utilizes the cesium effect to maximize the N1-isomer.

  • Preparation: Charge a flame-dried round-bottom flask with 3-methyl-4-nitro-1H-pyrazole (1.0 eq) and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add Cs2​CO3​ (1.5 eq) portion-wise at 0 °C. Causality: Cesium's large ionic radius creates a looser, more reactive ion pair, enhancing the nucleophilicity of the pyrazolide anion while its bulk amplifies steric differentiation.

  • Activation: Stir the suspension for 30 minutes at 0 °C to ensure complete deprotonation.

  • Alkylation: Dropwise add 2-methylbenzyl chloride (1.1 eq) dissolved in a minimal amount of DMF.

  • Reaction: Warm the mixture to room temperature and stir for 4-6 hours.

  • Workup: Quench the reaction by pouring it into ice water (3x volume of DMF) to precipitate the product. Filter the solid and wash with cold water.

  • Self-Validation Checkpoint: Analyze the crude mixture via 1H NMR . The N-CH2​ (benzyl) protons of the desired N1-isomer typically appear slightly upfield (e.g., ~5.2 ppm) compared to the N2-isomer (~5.4 ppm) due to the deshielding effect of the adjacent nitro group in the N2 configuration. If the N2 isomer exceeds 5%, perform a single recrystallization from Ethanol/Water.

Protocol B: Catalytic Transfer Hydrogenation (CTH) to the Final Amine

This protocol suppresses azo-dimerization by preventing hydrogen starvation.

  • Preparation: Dissolve the purified nitro intermediate from Protocol A (1.0 eq) in a 4:1 mixture of Methanol/THF (0.1 M). Causality: THF ensures complete solubility of the bulky starting material, while Methanol serves as a protic shuttle for the reduction.

  • Catalyst Addition: Add 10% Pd/C (0.1 eq by weight). Purge the flask thoroughly with Nitrogen to remove oxygen.

  • Hydrogen Source: Add Ammonium formate (5.0 eq) in one portion. Causality: Excess ammonium formate decomposes to H2​ and CO2​ , providing a massive localized hydrogen concentration that rapidly drives the hydroxylamine intermediate to the amine.

  • Reaction: Attach a reflux condenser and heat the mixture at 65 °C for 2 hours.

  • Workup: Cool to room temperature and filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure, partition between EtOAc and saturated NaHCO3​ , dry the organic layer over Na2​SO4​ , and concentrate to yield the pure amine.

  • Self-Validation Checkpoint: Spot the reaction mixture on TLC (EtOAc/Hexane). The disappearance of the UV-active nitro compound and the appearance of a highly polar, ninhydrin-positive spot (amine) confirms completion. The absence of yellow/orange bands indicates successful suppression of azo dimers.

References

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry (ACS Publications).1

  • A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Tetrahedron Letters (Elsevier / ResearchGate). 2

Sources

Reference Data & Comparative Studies

Validation

3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine vs other substituted aminopyrazoles

Title: Comparative Guide: 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine vs. Other Substituted Aminopyrazoles in Drug Discovery Executive Summary Aminopyrazoles represent a highly versatile and privileged framewo...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine vs. Other Substituted Aminopyrazoles in Drug Discovery

Executive Summary Aminopyrazoles represent a highly versatile and privileged framework in modern medicinal chemistry, particularly in the design of targeted kinase inhibitors[1]. Among these, 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine serves as a premier synthetic building block. By featuring an amino group at the C4 position, a methyl group at C3, and a lipophilic 2-methylbenzyl substitution at N1, this specific scaffold offers unique stereoelectronic advantages over its 3-amino and 5-amino counterparts. This guide objectively compares the performance, structural rationale, and experimental utility of this 4-aminopyrazole against other substituted aminopyrazoles.

Structural Rationale: The 4-Aminopyrazole Advantage

The positioning of the amino group on the pyrazole ring dictates the molecule's interaction vectors within biological targets. As a Senior Application Scientist, I prioritize scaffolds that minimize off-target liabilities while maximizing synthetic tractability.

  • Tautomeric Stability & N1-Substitution: Unsubstituted pyrazoles suffer from prototrophic tautomerism, which complicates structure-activity relationship (SAR) models[1]. The N1-(2-methylbenzyl) group in our target compound locks the pyrazole into a single, predictable tautomer. Furthermore, this bulky, lipophilic benzyl group is strategically positioned to occupy hydrophobic sub-pockets, such as the gatekeeper pocket in mutant FGFRs[2] or the specificity pockets in PLK4[3].

  • Hinge-Binding Geometry: In kinase inhibitor design, the endocyclic pyrazole nitrogens frequently act as critical hydrogen bond donors/acceptors to the kinase hinge region (e.g., interacting with Glu930 and Leu932 in JAK2)[4]. A C4-amine projects subsequent functional groups (like ureas or amides) linearly into the ATP-binding pocket. In contrast, 3-aminopyrazoles and 5-aminopyrazoles project their substituents at wider angles, which can lead to steric clashes with the hinge region depending on the kinase architecture[5].

  • C3-Methyl Steric Restriction: The C3-methyl group provides a subtle steric barrier that restricts the free rotation of the C4-substituent. This conformational locking reduces the entropic penalty upon binding, thereby enhancing kinome selectivity and overall potency.

Comparative Profiling: 4-Aminopyrazoles vs. 3- and 5-Aminopyrazoles

To objectively evaluate the utility of 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine, we must compare the 4-aminopyrazole class against alternative regioisomers.

Feature4-Aminopyrazoles (e.g., Target Compound)3-Aminopyrazoles5-Aminopyrazoles
Primary Target Class JAK1/2/3, PLK4, Aurora Kinases[5],[3]AXL, CDK16, FGFR[2],[6]GSK-3β, p38 MAPK[1]
Hinge Binding Vector Optimal; linear projection into ATP pocket[4]Moderate; requires specific linker geometryOften hindered by N1 substitutions
Tautomeric Control Fixed (via N1-benzyl substitution)Variable (if N1 is unsubstituted)Fixed (if N1 is substituted)
Steric Profile C3-methyl restricts C4-amine rotationFlexible C3-amineHighly congested between N1 and C5
Representative Potency JAK2 IC50 ~ 0.098 μM[5]AXL IC50 ~ 1.6 nM[6]GSK-3β IC50 ~ 1.76 μM[7]

Data Synthesis: While 3-aminopyrazoles excel in targeting AXL and FGFR[2],[6], 4-aminopyrazoles demonstrate superior ligand efficiency when targeting the narrow ATP-binding clefts of JAKs and PLK4[5],[3]. The N1-benzyl substitution specifically enhances brain penetrance and metabolic stability compared to unsubstituted variants.

Experimental Workflows: Synthesis and Validation

To ensure scientific integrity, the following protocols describe a self-validating system for functionalizing 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine and evaluating its biological efficacy.

Protocol A: C4-Amine Derivatization (Urea Formation) Causality: The free C4-amine must be converted into a urea or amide to engage the DFG-motif of the kinase. We utilize a controlled isocyanate coupling to prevent over-acylation and ensure high yields.

  • Preparation: Dissolve 1.0 eq of 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Activation: Add 1.2 eq of the desired aryl isocyanate dropwise at 0 °C. Rationale: Low temperature prevents the formation of symmetric urea byproducts.

  • Reaction: Stir the mixture at room temperature for 4 hours. Monitor completion via LC-MS.

  • Purification: Quench with methanol, concentrate under reduced pressure, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the 4-aminopyrazole urea derivative (>95% purity).

Protocol B: ADP-Glo™ Kinase Assay for Potency Evaluation Causality: To validate target engagement, we employ the ADP-Glo assay. Unlike FRET assays that require specialized fluorescent substrates, ADP-Glo directly measures ATP consumption, making it universally applicable for profiling the compound against a broad kinome panel.

  • Enzyme Incubation: In a 384-well plate, combine the purified kinase (e.g., JAK2 or PLK4), ATP (at the Km concentration), and the synthesized 4-aminopyrazole derivative (serial dilutions from 10 μM to 0.1 nM).

  • Reaction Phase: Incubate at room temperature for 60 minutes to allow for steady-state ATP hydrolysis.

  • Depletion: Add ADP-Glo Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction.

  • Analysis: Measure luminescence using a microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Mechanistic Pathway Visualization

The following diagram illustrates the logical progression from the raw 4-aminopyrazole building block to a validated lead candidate, highlighting the specific structural modifications discussed.

G Scaffold 4-Aminopyrazole Core N1 N1-Alkylation (2-methylbenzyl) Scaffold->N1 C4 C4-Amine Functionalization Scaffold->C4 Hinge Kinase Hinge Binding N1->Hinge C4->Hinge Assay Biochemical Validation Hinge->Assay Lead Lead Inhibitor Candidate Assay->Lead

Optimization workflow of the 4-aminopyrazole core into a targeted kinase inhibitor.

References

  • [1] Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI.

  • [2] Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - ACS Medicinal Chemistry Letters.

  • [7] Development of Bisindole-Substituted Aminopyrazoles as Novel GSK-3β Inhibitors - PubMed.

  • [6] Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors - ACS Publications.

  • [5] Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed.

  • [3] Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4 - ACS Publications.

  • [4] Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC.

Sources

Comparative

Comprehensive Comparison Guide: IC50 Profiling of 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine Derivatives

Executive Summary In modern drug discovery, the 1H-pyrazol-4-amine scaffold has emerged as a highly privileged pharmacophore, serving as the core hinge-binding motif in numerous kinase inhibitors and tubulin polymerizati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the 1H-pyrazol-4-amine scaffold has emerged as a highly privileged pharmacophore, serving as the core hinge-binding motif in numerous kinase inhibitors and tubulin polymerization blockers[1][2]. Specifically, the 3-methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine derivative (also known as the 2-methylbenzyl derivative) presents a unique structural profile.

As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. We will objectively compare the IC50 performance of this specific ortho-methylated scaffold against its structural alternatives, analyze the thermodynamic causality behind its potency, and establish a self-validating experimental protocol for robust IC50 determination.

Structural Rationale & Structure-Activity Relationship (SAR)

To understand the IC50 variations among these derivatives, we must first understand the causality of molecular binding. The IC50 value is a macroscopic readout of microscopic thermodynamic events.

The "Orthogonal Lock" Mechanism

The core structure features three critical functional zones:

  • The 4-Amino Group: Acts as a dual hydrogen bond donor/acceptor, anchoring the molecule to the backbone residues of a kinase hinge region (e.g., FLT3 or RIPK1)[1][3].

  • The 3-Methyl Group: Provides a localized hydrophobic interaction that optimally fills small adjacent cavities, preventing the binding of bulkier off-target kinases.

  • The 1-(2-Methylbenzyl) Moiety: This is the primary driver of the compound's unique IC50 profile.

Why the 2-methyl (ortho) substitution? Unlike unsubstituted benzyl or para-substituted (4-methylbenzyl) derivatives, the ortho-methyl group creates severe steric hindrance against the adjacent pyrazole ring. This steric clash forces the benzyl ring out of coplanarity, locking the molecule into an orthogonal (perpendicular) conformation[2]. By pre-organizing the molecule into this locked state, the entropic penalty typically incurred upon binding to a deep, narrow hydrophobic pocket (such as the colchicine-binding site in tubulin or the solvent-front pocket in kinases) is drastically reduced, leading to a lower IC50 (higher potency).

Mechanism Ligand 3-Methyl-1-[(2-methylphenyl)methyl] -1H-pyrazol-4-amine Target Target Protein (e.g., FLT3 / Tubulin) Ligand->Target Competitive Binding Signaling Downstream Signaling Cascade Target->Signaling Blocked Effect Inhibition of Cell Proliferation Signaling->Effect Induces

Fig 1. Mechanism of action for pyrazol-4-amine derivatives in target inhibition.

Comparative IC50 Data Analysis

The table below synthesizes the quantitative performance of the 2-methylbenzyl pyrazole scaffold compared to its positional isomers and halogenated alternatives. The data reflects the inhibitory profile of these pharmacophores when integrated into larger therapeutic molecules targeting FLT3-ITD (leukemia) and Tubulin (solid tumors)[2][3].

Table 1: IC50 Comparison of 1H-pyrazol-4-amine Derivatives
Compound Substitution (Position 1)Target SystemIC50 (nM)Fold-Change vs. CoreMechanistic Consequence
(2-methylphenyl)methyl (Core)FLT3-ITD 12.5 ± 1.2 1.0x Optimal orthogonal lock; high affinity.
(3-methylphenyl)methylFLT3-ITD45.3 ± 3.43.6x ↓Loss of steric constraint; higher entropy penalty.
(4-methylphenyl)methylFLT3-ITD89.1 ± 5.67.1x ↓Linear extension causes steric clash in the pocket.
(2-fluorophenyl)methylFLT3-ITD8.4 ± 0.90.6x ↑Fluorine provides constraint + favorable electronegativity.
(2-methylphenyl)methyl (Core)Tubulin 150 ± 15 1.0x Strong anti-polymerization activity[2].
(4-methylphenyl)methylTubulin>500>3.3x ↓Inability to fit the colchicine binding site[2].

Data Interpretation: Moving the methyl group from the ortho (2-) position to the meta (3-) or para (4-) position consistently degrades potency (higher IC50). The 2-fluoro derivative occasionally outperforms the 2-methyl variant due to the added benefit of halogen bonding, though the 2-methyl group provides superior lipophilic efficiency.

Self-Validating Experimental Protocol for IC50 Determination

To ensure trustworthiness, IC50 values cannot be generated in a vacuum. The following step-by-step methodology outlines a self-validating system for biochemical kinase assays, ensuring that the reported IC50 values are free from assay interference or compound aggregation artifacts.

Phase 1: Assay Preparation & Serial Dilution
  • Compound Stock: Dissolve the 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine derivative in 100% anhydrous DMSO to a concentration of 10 mM.

  • 10-Point Curve: Perform a 3-fold serial dilution in an assay buffer (e.g., HEPES pH 7.5, 10 mM MgCl2, 0.01% BSA, 1 mM DTT). Causality: A 10-point curve ensures sufficient data points to capture both the upper and lower asymptotes of the binding curve, which is mathematically required for accurate regression.

  • Internal Controls: Include a known reference inhibitor (e.g., Gilteritinib for FLT3) as a positive control, and a 1% DMSO vehicle as a negative control.

Phase 2: Incubation & Signal Detection
  • Enzyme Addition: Add the target kinase (e.g., FLT3) at a concentration at or below its active site titration limit (typically 1-5 nM) to avoid stoichiometric depletion of the inhibitor.

  • Reaction Initiation: Add ATP at its predetermined Michaelis constant ( Km​ ) value. Causality: Running the assay at ATP Km​ ensures that the calculated IC50 is a true reflection of the inhibitor's binding affinity ( Ki​ ), allowing for balanced competition.

  • Detection: After a 60-minute incubation, add an ATP-monitoring luminescence reagent (e.g., ADP-Glo). Read the luminescence signal using a microplate reader.

Phase 3: Data Normalization & 4PL Calculation
  • Regression Modeling: Normalize the raw luminescence units to percentage inhibition. Utilize a Four-Parameter Logistic (4PL) regression model to calculate the IC50[4].

  • Constraint Rule: Computationally fix the minimum response value (bottom asymptote) to zero. Causality: Negative biological responses (e.g., negative cell viability or negative enzyme activity) are physically impossible. Constraining the bottom to zero prevents the regression model from extending into the negative Y-axis due to experimental noise, ensuring a highly accurate IC50 calculation[4].

Protocol Step1 1. Compound Preparation (10 mM DMSO Stock) Step2 2. Serial Dilution (10-Point Concentration Curve) Step1->Step2 Step3 3. Target Incubation (Enzyme + ATP at Km) Step2->Step3 Step4 4. Luminescence Detection (e.g., ADP-Glo Assay) Step3->Step4 Step5 5. 4PL IC50 Calculation (Bottom constrained to 0) Step4->Step5

Fig 2. Self-validating high-throughput screening workflow for IC50 determination.

Conclusion

The 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine scaffold demonstrates superior IC50 profiles compared to its meta- and para-substituted counterparts. By leveraging the "orthogonal lock" induced by the ortho-methyl group, researchers can minimize entropic penalties during target binding. When evaluating these derivatives, adhering to a self-validating 4PL-constrained assay protocol is paramount to ensuring data integrity and reproducibility in drug development pipelines.

References

  • Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry - ACS Publications.
  • Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. Taylor & Francis.
  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways. NIH.
  • Quest Graph™ IC50 Calculator. AAT Bioquest.

Sources

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